molecular formula C16H12N2S B12932314 [(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-30-5

[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile

Cat. No.: B12932314
CAS No.: 61021-30-5
M. Wt: 264.3 g/mol
InChI Key: AZTYYDRGQYKMOQ-UHFFFAOYSA-N
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Description

2-((2-phenyl-1H-indol-3-yl)thio)acetonitrile is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-phenyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 2-phenyl-1H-indole-3-thiol with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate or silver carbonate to facilitate the reaction. The reaction is often carried out at ambient temperature to avoid isomerization of the product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and catalysis are often applied to optimize the yield and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((2-phenyl-1H-indol-3-yl)thio)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the thiol group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Bases: Potassium carbonate, silver carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiol derivatives .

Scientific Research Applications

2-((2-phenyl-1H-indol-3-yl)thio)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-phenyl-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially leading to the modulation of signaling pathways. The thiol group can also participate in redox reactions, influencing cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-phenyl-1H-indol-3-yl)thio)acetonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the indole and thiol groups allows for a wide range of chemical modifications and interactions with biological targets .

Properties

IUPAC Name

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S/c17-10-11-19-16-13-8-4-5-9-14(13)18-15(16)12-6-2-1-3-7-12/h1-9,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTYYDRGQYKMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496377
Record name [(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61021-30-5
Record name [(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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